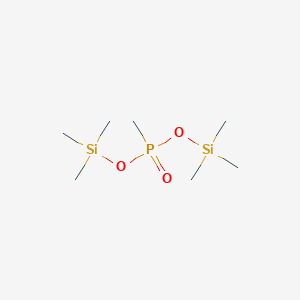
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
説明
Phosphonic acid, methyl-, bis(trimethylsilyl) ester, also known as Methylphosphonic acid bis(trimethylsilyl) ester or Bis(trimethylsilyl)methylphosphonate, is a chemical compound with the molecular formula C7H21O3PSi2 . It has a molecular weight of 240.385 .
Synthesis Analysis
The synthesis of similar compounds often involves a Michaelis-Arbuzov reaction . Another method involves the reaction of phosphinate with Hexamethyldisilazane (HMDS) and Diethyltrichlorosilane (DETS) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phosphinic and phosphonic acids, which may be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3 . It has a boiling point of 209.3±23.0 °C at 760 mmHg . The flash point is 80.4±22.6 °C . The exact mass is 240.076675 .科学的研究の応用
Preparation of Labile Phosphonic Acids Phosphonic acids with labile functional groups are prepared via the hydrolysis of bis(trimethylsilyl) phosphonates. This process uses dialkyl phosphonates and bromotrimethylsilane under mild conditions to produce these acids quantitatively (Morita, Okamoto, & Sakurai, 1978).
Synthesis of Anticancer and Antiviral Agents A method for synthesizing diamide (bis-amidate) prodrugs of acyclic nucleoside phosphonates starts from phosphonic acids or phosphonate diesters, including bis(trimethylsilyl) esters. This approach, which avoids the need for isolation and purification of phosphonic acids, has been applied to create compounds like the anticancer agent GS-9219, showing promising anti-HIV and antiproliferative activities (Jansa et al., 2011).
Antimicrobial and Cytotoxic Activities Isosteviol derivatives conjugated with bis(phosphonates) through polymethylene spacers have been synthesized. The bis(phosphonates), converted from their trimethylsilyl esters, demonstrated high antimicrobial activity against S. aureus and cytotoxicity towards cancer cell lines (Strobykina et al., 2019).
Fluorescent Probes for Biological Applications Benzylic bis(phosphonic acids) modified with amine or carboxylic acid groups were prepared and used to create fluorescent probes. The mild conversion of bis(phosphonate) esters to free acids using trimethylsilylbromide enabled their use in sensitive hydrolysis conditions. These probes were applied in adsorption studies with hydroxyapatite, a model for bone tissue (David et al., 2013).
Development of Organosilicon-Phosphonate Compounds Organosilicon-phosphonate compounds designed for surface treatments and modifications were synthesized using a solvothermal method involving bis(trimethylsilyl)phosphite and vinyl silanes. The resulting compounds have potential applications in material sciences (Mahmoudkhani, Langer, & Lindqvist, 2003).
特性
IUPAC Name |
trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHCUPQNEZPPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H21O3PSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonic acid, methyl-, bis(trimethylsilyl) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







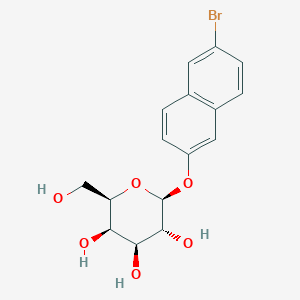
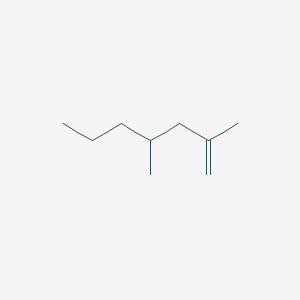
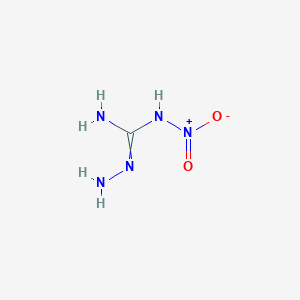

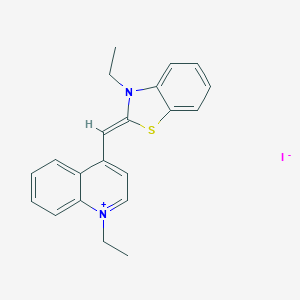

![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)
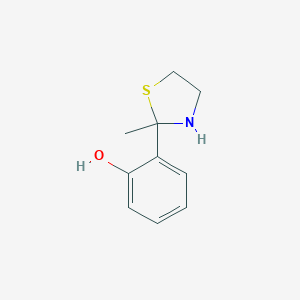
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
